molecular formula C17H16N2OS B11640467 4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11640467
M. Wt: 296.4 g/mol
InChI Key: XPVIETIURDLCQI-UHFFFAOYSA-N
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Description

3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER is a complex organic compound that belongs to the class of benzothieno pyrimidines

Preparation Methods

The synthesis of 3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of similar compounds has been achieved through the slow evaporation technique using solvents like ethyl acetate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and applications. The uniqueness of 3-METHYLPHENYL (5,6,7,8-TETRAHYDRO1

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-(3-methylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)20-16-15-13-7-2-3-8-14(13)21-17(15)19-10-18-16/h4-6,9-10H,2-3,7-8H2,1H3

InChI Key

XPVIETIURDLCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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